molecular formula C48H50B2S3 B13398893 [5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane CAS No. 213621-17-1

[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane

Cat. No.: B13398893
CAS No.: 213621-17-1
M. Wt: 744.7 g/mol
InChI Key: GJCAFUMBFAMMBI-UHFFFAOYSA-N
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Description

[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane is a complex organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features multiple thiophene rings and boron atoms, which may impart unique electronic and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane likely involves the coupling of thiophene derivatives with boron-containing reagents. Common methods may include:

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between boronic acids and halides could be used to form the thiophene-boron bonds.

    Stille Coupling: Another palladium-catalyzed reaction that could be employed, involving organotin compounds and halides.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: For small-scale, high-purity synthesis.

    Continuous Flow Chemistry: For larger-scale production, offering better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions could target the boron centers.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

    Oxidation Products: Oxidized thiophene derivatives.

    Reduction Products: Reduced boron-containing compounds.

    Substitution Products: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as catalysts or catalyst precursors in various organic reactions.

Biology and Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.

    Biological Probes: Could be used in the design of probes for biological imaging or sensing.

Industry

    Materials Science:

    Electronics: Use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of [5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane would depend on its specific application. In catalysis, it may act by facilitating the formation of reactive intermediates. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through its boron and thiophene moieties.

Comparison with Similar Compounds

Similar Compounds

    Triphenylborane: Another organoboron compound with three phenyl groups attached to boron.

    Thiophene Derivatives: Compounds with similar thiophene structures but different substituents.

Uniqueness

    Electronic Properties: The combination of boron and multiple thiophene rings may impart unique electronic properties, making it distinct from other organoboron compounds.

    Structural Complexity: The presence of multiple thiophene rings and boron atoms adds to its structural complexity and potential for diverse applications.

Properties

CAS No.

213621-17-1

Molecular Formula

C48H50B2S3

Molecular Weight

744.7 g/mol

IUPAC Name

[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane

InChI

InChI=1S/C48H50B2S3/c1-27-19-31(5)45(32(6)20-27)49(46-33(7)21-28(2)22-34(46)8)43-17-15-41(52-43)39-13-14-40(51-39)42-16-18-44(53-42)50(47-35(9)23-29(3)24-36(47)10)48-37(11)25-30(4)26-38(48)12/h13-26H,1-12H3

InChI Key

GJCAFUMBFAMMBI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)B(C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)(C6=C(C=C(C=C6C)C)C)C7=C(C=C(C=C7C)C)C

Origin of Product

United States

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